An In-depth Technical Guide to the Synthesis and Characterization of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule belongs to the quinoxalinone family, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document details a practical synthetic route and the expected analytical data for the thorough characterization of the title compound.
Synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
A practical and efficient method for the synthesis of 3,3-disubstituted dihydroquinoxalin-2-ones involves the reaction of aryl 1,2-diamines with an appropriate α-halo ester. For the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, the reaction of o-phenylenediamine with ethyl 2-bromo-2-methylpropanoate is a viable and commonly employed strategy.
The reaction proceeds via an initial N-alkylation of one of the amino groups of o-phenylenediamine by ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular cyclization to form the six-membered dihydropyrazinone ring.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar quinoxalinone derivatives.
Materials:
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o-Phenylenediamine
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Ethyl 2-bromo-2-methylpropanoate
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Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
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Base (e.g., triethylamine, potassium carbonate)
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Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, column chromatography setup)
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in the chosen anhydrous solvent.
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Add the base (1.1-1.5 eq.) to the solution and stir for a few minutes.
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To this mixture, add ethyl 2-bromo-2-methylpropanoate (1.0-1.2 eq.) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The expected data from various analytical techniques are summarized below.
Physicochemical Properties
| Property | Value |
| CAS Number | 80636-30-2 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly reported, requires experimental determination |
| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one based on the analysis of related structures.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.3 - 1.5 | s | 6H | 2 x -CH₃ at C3 |
| ~ 3.5 - 4.0 | br s | 1H | -NH at N4 |
| ~ 6.7 - 7.2 | m | 4H | Aromatic protons (C5-C8) |
| ~ 9.0 - 10.0 | br s | 1H | -NH at N1 |
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 25 - 30 | 2 x -CH₃ at C3 |
| ~ 55 - 60 | C3 (quaternary) |
| ~ 115 - 130 | Aromatic carbons (C5-C8, C4a, C8a) |
| ~ 170 - 175 | C2 (C=O) |
Table 3: IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Medium, Broad | N-H stretching (amides) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2980 - 2930 | Medium | Aliphatic C-H stretching |
| ~ 1680 - 1660 | Strong | C=O stretching (amide I) |
| ~ 1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~ 1550 - 1510 | Medium | N-H bending (amide II) |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 176.09 | [M]⁺, Molecular ion peak |
| Expected fragments | Loss of methyl group (-15), loss of CO (-28), and other characteristic fragments of the quinoxalinone core. |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the successful preparation and verification of the target compound.
Conclusion
This technical guide outlines a reliable synthetic pathway and a comprehensive characterization protocol for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The provided data tables offer a valuable reference for researchers to confirm the successful synthesis and purity of this compound. The quinoxalinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is crucial for advancing drug development efforts.
